molecular formula C28H14Cl2N2O5 B14653645 2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) CAS No. 51877-50-0

2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B14653645
CAS No.: 51877-50-0
M. Wt: 529.3 g/mol
InChI Key: WGQYSDCOPXQXGA-UHFFFAOYSA-N
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Description

2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two isoindole dione groups connected through an oxydi(phenylene) linkage, with chlorine atoms attached to the isoindole rings. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 4-chloro-1H-isoindole-1,3(2H)-dione with oxydi(4,1-phenylene) derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)
  • 2,2’-[Oxydi(4,1-phenylene)]bis(4-bromo-1H-isoindole-1,3(2H)-dione)
  • 2,2’-[Oxydi(4,1-phenylene)]bis(4-fluoro-1H-isoindole-1,3(2H)-dione)

Uniqueness

The uniqueness of 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) lies in its specific chemical structure, which imparts distinct reactivity and stability compared to its analogs

Properties

CAS No.

51877-50-0

Molecular Formula

C28H14Cl2N2O5

Molecular Weight

529.3 g/mol

IUPAC Name

4-chloro-2-[4-[4-(4-chloro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H14Cl2N2O5/c29-21-5-1-3-19-23(21)27(35)31(25(19)33)15-7-11-17(12-8-15)37-18-13-9-16(10-14-18)32-26(34)20-4-2-6-22(30)24(20)28(32)36/h1-14H

InChI Key

WGQYSDCOPXQXGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)Cl

Origin of Product

United States

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